molecular formula C8H20N2 B162406 6-(Dimethylamino)hexylamine CAS No. 1938-58-5

6-(Dimethylamino)hexylamine

Cat. No. B162406
CAS RN: 1938-58-5
M. Wt: 144.26 g/mol
InChI Key: ZUXUNWLVIWKEHB-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexylamine, also known as 6-DMHA, is an organic compound and a derivative of the stimulant ephedrine . It has a molecular formula of C8H20N2 and a molecular weight of 144.26 .


Chemical Reactions Analysis

6-(Dimethylamino)hexylamine can participate in various chemical reactions. For example, it can react with different functional groups of organic compounds to form enamines and dimethylamino imines . It can also react with CO2 in certain conditions .

Scientific Research Applications

  • Photodynamic Therapy : 6-(Dimethylamino)hexylamine derivatives have been explored for their potential in photodynamic therapy. A study by Barut et al. (2020) synthesized silicon phthalocyanines substituted with {6-[3-(dimethylamino)phenoxy]hexyl}oxy groups. These compounds demonstrated significant DNA cleavage and phototoxic effects against human neuroblastoma cell lines, highlighting their potential in photodynamic therapy applications (Barut et al., 2020).

  • Corrosion Inhibition : Research by Hu et al. (2016) investigated the use of benzothiazole derivatives containing 6-(dimethylamino)hexylamine for corrosion inhibition. These compounds showed high efficiency in preventing steel corrosion in an HCl solution, offering a new approach to corrosion control (Hu et al., 2016).

  • Anti-HIV Prodrugs : A study by Driscoll et al. (1995) focused on the development of 6-substituted amino analogs of anti-HIV drugs. These compounds, including those with a dimethylamino group, were synthesized to improve blood-brain barrier penetration and showed potential as prodrugs for HIV treatment in the central nervous system (Driscoll et al., 1995).

  • Antidepressant Properties : Research by Muth et al. (1986) identified Wy-45,030, a compound containing a 2-(dimethylamino) group, as having a neurochemical profile indicative of antidepressant activity. This compound showed inhibition of monoamine uptake and receptor binding, suggesting potential use as an antidepressant (Muth et al., 1986).

  • Cytokinin Activity in Agriculture : Skoog et al. (1967) studied the cytokinin activity of various compounds, including those with N6-alkyladenines like 6-(dimethylamino)hexylamine. These compounds showed significant growth promotion and organ formation in tobacco, indicating their potential use in agricultural applications (Skoog et al., 1967).

  • Parkinson's Disease Treatment : Li et al. (2014) designed a brain-specific derivative of dopamine, incorporating a N,N-dimethyl amino group for targeted Parkinson's disease treatment. This compound demonstrated enhanced brain accumulation and provided a new approach for treating Parkinson's disease (Li et al., 2014).

  • Antitumor Agents : Tseng et al. (2012) synthesized 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones, including derivatives with dimethylamino groups, as potential anticancer agents. These compounds showed significant antiproliferative effects and induced cell cycle arrest and apoptosis in lung cancer cells (Tseng et al., 2012).

Safety And Hazards

6-(Dimethylamino)hexylamine is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

While specific future directions for 6-(Dimethylamino)hexylamine were not found in the available resources, it is clear that this compound and similar ones have potential applications in various fields, including the development of new reagents for latent fingermark detection and the regulation of metals, amyloid-β, and oxidative stress in Alzheimer’s disease .

properties

IUPAC Name

N',N'-dimethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXUNWLVIWKEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293161
Record name 6-(Dimethylamino)hexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)hexylamine

CAS RN

1938-58-5
Record name 1938-58-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Dimethylamino)hexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1938-58-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Sisido, K Akiyama, Y Imanishi - Macromolecules, 1984 - ACS Publications
Poly (L-andD-glutamine) derivatives carrying hydrophobic groups and quaternized amino groups were prepared. Their circular dichroism indicated the charged-coil conformation in …
Number of citations: 0 pubs.acs.org
B Russ - 2015 - search.proquest.com
Thermoelectrics can convert thermal energy directly into electrical energy or, alternatively, induce solid-state heating or cooling under electrical bias. As a result, these devices hold …
Number of citations: 0 search.proquest.com
KA Gibney - 2015 - scholarworks.umass.edu
Polybetaines represent a unique class of charged polymers. These polymers contain both a positive and negative charge on each repeat unit so that the polymer itself is charge-neutral. …
Number of citations: 0 scholarworks.umass.edu

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